molecular formula C11H12O2 B8453399 2-Benzyl-3-butenoic acid CAS No. 114779-92-9

2-Benzyl-3-butenoic acid

Cat. No. B8453399
M. Wt: 176.21 g/mol
InChI Key: MNZZWRMTHMXOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-3-butenoic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-3-butenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-3-butenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

114779-92-9

Product Name

2-Benzyl-3-butenoic acid

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-benzylbut-3-enoic acid

InChI

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13)

InChI Key

MNZZWRMTHMXOND-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of hydroxylamine hydrochloride (0.455 g, 6.55 mmole) in 25 ml of absolute methyl alcohol and a solution of potassium hydroxide (0.85 g, 12.8 mmole) in 25 ml of absolute methyl alcohol were cooled to 0° C. and mixed together. A solution of 2-benzylbut-3-eneoic acid chloride, prepared as described in A above, in 10 ml of dry THF was added at 0° C. to the mixed solutions with stirring. The cooling bath was removed and the mixture was stirred at room temperature for 20 minutes. The pH of the mixture was adjusted to 4.0 with 5% hydrochloric acid and the mixture was evaporated to remove methyl alcohol. The aqueous concentrate was saturated with sodium chloride and extracted four times with 75 ml portions of ethyl acetate. The extracts were combined, washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness. The 2-benzylbut-3-eneoic acid N-hydroxamide obtained as a pale brownish yellow oil was used without further purification in the following step.
Quantity
0.455 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
2-benzylbut-3-eneoic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.